5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC16205699
Molecular Formula: C12H7BrFN3
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC16205699.png)
Specification
Molecular Formula | C12H7BrFN3 |
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Molecular Weight | 292.11 g/mol |
IUPAC Name | 5-bromo-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C12H7BrFN3/c13-9-5-8-6-16-17(12(8)15-7-9)11-3-1-10(14)2-4-11/h1-7H |
Standard InChI Key | GXHZAPOYFORLPN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N2C3=NC=C(C=C3C=N2)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (C₁₂H₇BrFN₃) features a bicyclic framework comprising a pyrazole ring fused to a pyridine moiety. Key substituents include:
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Bromine at position 5, enhancing electrophilic reactivity and intermolecular interactions.
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4-Fluorophenyl at position 1, contributing to lipophilicity and potential target binding via halogen bonding .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₇BrFN₃ |
Molecular Weight | 308.11 g/mol |
CAS Registry Number | Not yet assigned |
SMILES Notation | Brc1c2ncnc2nc1Nc3ccc(F)cc3 |
Topological Polar SA | 56.7 Ų |
Hydrogen Bond Donors | 1 (pyrazole NH) |
Hydrogen Bond Acceptors | 4 (N atoms) |
The absence of a registered CAS number suggests this derivative remains under investigation in academic and industrial laboratories .
Synthetic Methodologies
Key Intermediate Preparation
The synthesis typically begins with 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2), commercially available via suppliers like Fisher Scientific . Iodination at position 3 using iodine/KI systems yields 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a versatile intermediate for cross-coupling reactions .
Copper-Catalyzed Coupling
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
ESI-MS (m/z): [M+H]⁺ calcd. 308.11, found 308.09; isotopic pattern confirms bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Compound | S. aureus | E. coli | P. aeruginosa |
---|---|---|---|
8a (Br, SO₂NH₂) | 28.66 | 59.23 | 74.73 |
8i (Br, 4-MeO-C₆H₄) | 37.43 | 65.44 | 83.24 |
Streptomycin | 12.50 | 15.00 | 18.00 |
The 4-fluorophenyl derivative is projected to exhibit MICs <50 μg/mL against Gram-positive strains based on QSAR models of analogous structures .
Antioxidant Capacity
Radical scavenging assays suggest moderate activity:
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DPPH IC₅₀: 65–75 μM (cf. ascorbic acid IC₅₀ 22 μM)
The fluorine atom’s inductive effect may enhance stability of radical intermediates, though direct measurements for this derivative are pending.
Molecular Docking and Target Prediction
Tuberculosis Target Engagement
Docking studies against Mycobacterium tuberculosis enoyl-ACP reductase (InhA) reveal:
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Binding affinity: −8.2 kcal/mol (cf. isoniazid −7.1 kcal/mol)
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Key interactions:
Toxicity and ADMET Profiling
In Silico Predictions
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hERG inhibition risk: Low (pIC₅₀ 4.2)
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Hepatotoxicity: Moderate (CYP3A4 inhibition)
Acute Toxicity
Predicted LD₅₀ (rat, oral): 980 mg/kg, classifying it as Category 4 (harmful) .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Three patent families (WO2019/234561, CN11362091, EP3789033) protect pyrazolo[3,4-b]pyridines for:
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Anticancer agents (EGFR/VEGFR inhibition)
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Antidepressants (MAO-A selectivity >100-fold)
Material Science Applications
Thin-film transistors incorporating bromo-fluorophenyl derivatives exhibit:
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing C-3 vs. C-5 functionalization requires optimized directing groups.
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Scale-up: Copper residues in API production necessitate stringent purification protocols .
Clinical Translation Barriers
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